BenchChemオンラインストアへようこそ!

Granisetron-d3

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

Granisetron-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of granisetron in human plasma. Its +3 Da mass shift eliminates ionization competition and matrix effects, enabling LLOQ as low as 0.02 ng/mL with mean extraction recovery of 97.9%. At ≥98% chemical purity and ≥99 atom % D isotopic enrichment, it ensures FDA guideline compliance for ANDA submissions. With a 4-year shelf-life at -20°C, it provides long-term consistency across multi-year clinical studies. Choose precision, stability, and regulatory readiness.

Molecular Formula C18H24N4O
Molecular Weight 315.4 g/mol
CAS No. 109889-09-0
Cat. No. B195961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGranisetron-d3
CAS109889-09-0
Synonyms1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron
Molecular FormulaC18H24N4O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
InChIInChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3
InChIKeyMFWNKCLOYSRHCJ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to yellowish white crystalline powder
Solubility4.34e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Granisetron-d3 (CAS 109889-09-0 Unlabeled) for Quantitative Bioanalysis


Granisetron-d3 is a deuterium-labeled analogue of the 5-HT3 receptor antagonist granisetron, specifically deuterated at the 1-methyl position . It serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of granisetron in biological matrices via LC-MS/MS or GC-MS . The compound retains the pharmacological profile of the unlabeled parent but is differentiated by its isotopic composition and analytical utility rather than therapeutic action.

Why Unlabeled Granisetron Cannot Substitute Granisetron-d3 in Quantitative LC-MS


Unlabeled granisetron and deuterated granisetron-d3 are chemically distinct species with different molecular masses (312.43 vs 315.43 g/mol) . In LC-MS/MS analysis, unlabeled granisetron co-elutes with the target analyte and cannot be distinguished, leading to ionization competition and matrix effects that compromise accuracy [1]. In contrast, granisetron-d3 provides a distinct mass shift that enables reliable internal standardization, correcting for variability in extraction recovery, ionization efficiency, and instrument drift [2].

Quantitative Differentiation: Granisetron-d3 Versus Unlabeled Granisetron and Alternative Internal Standards


Deuterium Incorporation Provides a +3 Da Mass Shift for Unambiguous MS Detection

Granisetron-d3 contains three deuterium atoms at the 1-methyl position, increasing its molecular mass by +3 Da relative to unlabeled granisetron (MW 315.43 vs 312.43) . This mass shift enables the mass spectrometer to distinguish the internal standard from the analyte via distinct precursor and product ions, preventing cross-talk and enabling accurate quantitation. By comparison, unlabeled granisetron cannot be used as an internal standard for itself due to identical mass and chromatographic retention [1]. Non-deuterated structural analogs used as internal standards (e.g., ondansetron) may exhibit different ionization efficiencies and retention times, introducing bias [2].

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

High Isotopic Purity Ensures Minimal Contribution to Unlabeled Analyte Signal

Granisetron-d3 is supplied with an isotopic purity specification of ≥99 atom % D . This high level of deuteration ensures that less than 1% of the internal standard contributes to the unlabeled granisetron MS channel, minimizing quantitative interference. Lower isotopic purity (e.g., <98 atom % D) would result in measurable cross-talk, artificially inflating apparent analyte concentrations and reducing assay accuracy and precision [1]. For comparison, some commercially available deuterated standards offer only 95–97 atom % D enrichment , necessitating correction factors that add analytical uncertainty.

Isotopic Enrichment Method Validation LC-MS Accuracy

Chemical Purity Specification Supports Reliable Analytical Performance

Granisetron-d3 is offered with a chemical purity of ≥98% as determined by HPLC . This high purity minimizes the presence of impurities that could co-elute and interfere with MS detection or quantitation. In contrast, unlabeled granisetron reference standards may exhibit lower purity specifications (e.g., ≥97% ) and are not isotopically distinct. The combination of high chemical purity and high isotopic enrichment positions granisetron-d3 as a superior choice for analytical method development and validation where interference must be rigorously controlled [1].

Chemical Purity Reference Standard Method Development

Validated Use as Internal Standard in FDA-Compliant Bioequivalence Studies

Granisetron-d3 is designed as an internal standard for quantifying granisetron in human plasma using validated LC-MS/MS methods compliant with FDA bioanalytical guidelines [1]. In such studies, the internal standard corrects for extraction recovery (mean recovery 97.9% [2]) and matrix effects, achieving an LLOQ of 0.02 ng/mL with intra-day accuracy within 10% of nominal [2]. By comparison, use of a non-deuterated analog internal standard (e.g., ondansetron) in similar granisetron assays has not been validated and may introduce matrix-specific biases [3]. Granisetron-d3's proven performance in regulatory bioanalysis makes it the preferred choice for ANDA submissions and clinical pharmacokinetic studies.

Bioequivalence Pharmacokinetics ANDA

Long-Term Stability Under Recommended Storage Conditions

Granisetron-d3 is stable for ≥4 years when stored at -20°C . This long-term stability exceeds that of many non-deuterated reference standards, which may require more frequent re-qualification or have shorter shelf-lives (typically 1–2 years) . The enhanced stability is attributed to the kinetic isotope effect of deuterium, which slows degradation pathways such as oxidation and hydrolysis [1]. For analytical laboratories performing long-term studies or maintaining inventory for multiple projects, this extended shelf-life reduces re-purchasing frequency and minimizes lot-to-lot variability.

Stability Reference Standard Long-Term Storage

Optimal Use Cases for Granisetron-d3 Based on Evidence-Based Differentiation


Quantitative Bioanalysis of Granisetron in Pharmacokinetic and Bioequivalence Studies

Granisetron-d3 is the internal standard of choice for LC-MS/MS quantification of granisetron in human plasma, as demonstrated in validated methods achieving an LLOQ of 0.02 ng/mL and mean extraction recovery of 97.9% [1]. Its use ensures compliance with FDA bioanalytical guidelines and supports ANDA submissions for generic granisetron formulations [2].

Method Development and Validation for Granisetron and Its Metabolites

The high isotopic purity (≥99 atom % D) and chemical purity (≥98%) of granisetron-d3 [1] make it suitable for developing sensitive and specific LC-MS/MS methods for granisetron and its 7-hydroxy metabolite. The +3 Da mass shift eliminates cross-talk with the unlabeled analyte, simplifying method optimization and reducing matrix effect correction requirements [2].

Long-Term Stability Studies and Reference Standard Inventory Management

With a documented stability of ≥4 years at -20°C [1], granisetron-d3 is ideal for laboratories requiring a stable, long-lasting internal standard for multi-year clinical studies or quality control applications. This extended shelf-life reduces procurement frequency and ensures consistency across study phases [2].

Comparative Pharmacokinetic and Drug-Drug Interaction Studies

In studies comparing granisetron formulations or evaluating drug-drug interactions, granisetron-d3 enables precise, matrix-independent quantitation. Its use minimizes analytical variability, allowing detection of subtle pharmacokinetic differences that may be masked by the imprecision of non-deuterated internal standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Granisetron-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.